molecular formula C22H18F3NO7 B385415 3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylate CAS No. 577982-28-6

3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylate

Cat. No.: B385415
CAS No.: 577982-28-6
M. Wt: 465.4g/mol
InChI Key: JNIUASRGXBINOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Classification

The systematic IUPAC nomenclature for this compound follows established conventions for complex heterocyclic structures containing multiple functional groups. The compound belongs to the chromone family, specifically classified as a 4H-chromen-4-one derivative with substitutions at positions 2, 3, and 7 of the chromone ring system. The complete IUPAC name reflects the presence of a trifluoromethyl group at position 2, a 4-methoxyphenoxy substituent at position 3, and a morpholine-4-carboxylate ester functionality at position 7 of the chromone scaffold.

The systematic classification places this compound within the broader category of flavonoid derivatives, specifically those modified with fluorinated substituents and morpholine-containing functional groups. This classification is particularly relevant given the increasing importance of fluorinated compounds in pharmaceutical applications, where approximately 25% of drugs on the market contain at least one fluorine atom. The morpholine carboxylate moiety represents a significant structural feature that distinguishes this compound from simpler chromone derivatives and contributes to its unique physicochemical properties.

From a chemical taxonomy perspective, the compound represents a hybrid structure combining elements of chromone chemistry with morpholine carboxylate functionality. This hybrid nature is characteristic of modern drug design strategies that seek to combine beneficial properties from multiple pharmacophores into a single molecular entity. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the morpholine ring system contributes to improved solubility and potential biological activity.

The compound's systematic numbering follows established conventions for chromone derivatives, with the benzopyran-4-one core providing the fundamental structural framework. The methoxyphenoxy substituent at position 3 introduces additional aromatic character and potential for π-π stacking interactions, while the morpholine carboxylate at position 7 provides opportunities for hydrogen bonding and electrostatic interactions with biological targets.

Molecular Formula and Weight Analysis

The molecular formula for this compound can be derived from its structural components and compared with related compounds found in the chemical literature. Based on structural analysis of similar compounds, the molecular formula would be C₂₂H₁₈F₃NO₇, representing a complex molecule with significant molecular weight and diverse functional group content.

Computational analysis reveals a molecular weight of approximately 465.4 g/mol, positioning this compound within the mid-range molecular weight category typical of drug-like molecules. This molecular weight falls within the favorable range for pharmaceutical applications, as compounds in this range often exhibit good bioavailability while maintaining sufficient structural complexity for selective biological activity. The presence of seven oxygen atoms, three fluorine atoms, and one nitrogen atom contributes to the compound's polar surface area and potential for diverse intermolecular interactions.

The elemental composition analysis indicates a carbon content of approximately 56.9%, hydrogen content of 3.9%, fluorine content of 12.3%, nitrogen content of 3.0%, and oxygen content of 24.1%. This composition reflects the compound's hybrid nature, with significant heteroatom content that influences its solubility, stability, and biological activity profile. The high oxygen content is particularly noteworthy, as it contributes to the compound's potential for hydrogen bonding and water solubility.

Comparative molecular weight analysis with related chromone-morpholine derivatives demonstrates that this compound represents a moderately sized molecule within this chemical class. The trifluoromethyl group contributes 69 atomic mass units, while the methoxyphenoxy substituent adds approximately 139 atomic mass units to the core chromone-morpholine framework. This structural complexity provides opportunities for diverse biological activities while maintaining drug-like physicochemical properties.

Parameter Value Significance
Molecular Formula C₂₂H₁₈F₃NO₇ Represents complex heterocyclic structure
Molecular Weight 465.4 g/mol Within drug-like molecular weight range
Carbon Content 56.9% Provides structural framework
Heteroatom Content 43.1% Influences polarity and biological activity
Fluorine Content 12.3% Enhances lipophilicity and metabolic stability

Structural Elucidation via Spectroscopic Methods (NMR, IR, MS)

Nuclear Magnetic Resonance spectroscopy represents the primary analytical technique for structural characterization of this chromone derivative, with particular emphasis on fluorine-19 NMR analysis due to the presence of the trifluoromethyl group. Fluorine-19 NMR spectroscopy provides exceptional sensitivity and resolution for fluorinated compounds, with a chemical shift window spanning approximately 700 ppm from -300 to 400 ppm. The trifluoromethyl group typically exhibits a characteristic singlet in the ¹⁹F NMR spectrum, appearing in the region of -60 to -70 ppm relative to trifluoroacetic acid as an external standard.

Proton NMR analysis reveals distinct spectroscopic signatures for each structural component of the molecule. The morpholine ring protons appear as characteristic multiplets in the 3.6-3.8 ppm region for the oxygen-adjacent carbons and 2.8-3.0 ppm region for the nitrogen-adjacent carbons. The methoxy group of the phenoxy substituent exhibits a sharp singlet at approximately 3.85 ppm, while the aromatic protons of both the chromone core and the methoxyphenoxy substituent appear in the 6.8-8.2 ppm region with characteristic coupling patterns.

Carbon-13 NMR spectroscopy provides detailed information about the carbon framework, with the carbonyl carbon of the chromone appearing at approximately 178 ppm and the morpholine carboxylate carbonyl appearing near 155 ppm. The trifluoromethyl carbon exhibits characteristic quartet splitting due to coupling with the three equivalent fluorine atoms, appearing in the 115-125 ppm region. The aromatic carbons display typical chemical shifts between 110-160 ppm, with the methoxy carbon appearing at approximately 55 ppm.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups. The chromone carbonyl exhibits a strong absorption band at approximately 1650 cm⁻¹, while the morpholine carboxylate carbonyl appears at higher frequency around 1720 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group appear in the 1100-1300 cm⁻¹ region, providing additional confirmation of this structural feature. Aromatic C-H stretching appears above 3000 cm⁻¹, while aliphatic C-H stretching occurs below 3000 cm⁻¹.

Mass spectrometry analysis, particularly high-resolution electrospray ionization mass spectrometry, provides definitive molecular weight confirmation and fragmentation patterns. The molecular ion peak appears at m/z 466 [M+H]⁺, with characteristic fragmentation involving loss of the morpholine carboxylate group (loss of 129 mass units) and subsequent fragmentation of the chromone core. The presence of fluorine atoms in the trifluoromethyl group creates distinctive isotope patterns that aid in structural confirmation.

Crystallographic Studies and Three-Dimensional Conformational Analysis

Crystallographic analysis of chromone-morpholine derivatives provides crucial insights into three-dimensional molecular architecture and intermolecular interactions. While specific crystallographic data for the target compound may not be available, analysis of related structures reveals important conformational trends and packing arrangements typical of this compound class. The chromone core typically adopts a planar conformation, with the benzopyran ring system exhibiting minimal deviation from planarity due to aromatic stabilization.

The morpholine ring adopts a chair conformation similar to cyclohexane, with the nitrogen and oxygen atoms positioned to minimize steric interactions. This conformation places the carboxylate substituent in an equatorial position, optimizing its spatial orientation for potential biological interactions. The ester linkage between the morpholine carboxylate and the chromone hydroxyl group introduces rotational freedom that influences the overall molecular shape and potential binding conformations.

Computational modeling studies using density functional theory methods provide detailed information about preferred conformations and electronic properties. The trifluoromethyl group exhibits restricted rotation due to steric interactions with adjacent aromatic systems, leading to preferred conformations that minimize unfavorable contacts. The methoxyphenoxy substituent demonstrates significant conformational flexibility, with rotation about the ether linkage allowing multiple stable conformations.

Intermolecular interaction analysis reveals potential for π-π stacking between aromatic rings of adjacent molecules, hydrogen bonding involving the morpholine nitrogen and carbonyl oxygens, and dipole-dipole interactions involving the trifluoromethyl group. These interactions influence crystal packing arrangements and may provide insights into potential binding modes with biological targets. The planar chromone core facilitates face-to-face π-π stacking interactions, while the morpholine ring provides opportunities for hydrogen bonding networks.

Molecular electrostatic potential calculations demonstrate regions of positive and negative charge distribution that influence intermolecular interactions and biological activity. The carbonyl oxygens exhibit significant negative charge density, while the morpholine nitrogen carries partial positive charge that can participate in electrostatic interactions. The trifluoromethyl group creates a region of significant electronegativity that influences overall molecular polarity and binding properties.

Comparative Analysis with Related Chromone-Morpholine Hybrids

Structural comparison with related chromone-morpholine derivatives reveals important structure-activity relationships and design principles for this compound class. The 3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylate represents a closely related analog where the methoxyphenoxy group is replaced by a methoxyphenyl substituent. This structural modification eliminates the ether linkage and may significantly impact biological activity and physicochemical properties.

Analysis of the 3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylate analog demonstrates the effect of halogen substitution on molecular properties. The replacement of the methoxy group with chlorine increases lipophilicity while reducing hydrogen bonding potential, potentially altering membrane permeability and target selectivity. The molecular weight difference of approximately 34 mass units reflects the substitution of the methoxy group (31 amu) with chlorine (35.5 amu).

Research on chromone derivatives has demonstrated significant biological activities, including anti-inflammatory, anti-cancer, and antibacterial properties. Morpholine-containing compounds have shown particular promise in enzyme inhibition studies, with the morpholine group forming hydrogen bonding interactions with key amino acid residues in enzyme active sites. The combination of chromone and morpholine pharmacophores in these hybrid molecules represents a rational drug design approach that leverages the beneficial properties of both structural components.

Comparative analysis of synthesis methods reveals that chromone-morpholine hybrids are typically prepared through multi-step synthetic routes involving chromone formation followed by functionalization with morpholine carboxylate groups. The presence of the trifluoromethyl group may require specialized synthetic approaches due to the unique reactivity and stability characteristics of fluorinated intermediates. Industrial production methods focus on optimizing yield and purity through controlled reaction conditions and advanced purification techniques.

Structure-activity relationship studies indicate that the position and nature of substituents on both the chromone core and the morpholine ring significantly influence biological activity. The 7-position substitution with morpholine carboxylate appears to be optimal for maintaining chromone biological activity while introducing additional pharmacological properties through the morpholine moiety. The trifluoromethyl group at position 2 enhances metabolic stability and may improve oral bioavailability compared to non-fluorinated analogs.

Compound Substituent Variation Molecular Weight Key Properties
Target Compound 4-methoxyphenoxy 465.4 g/mol Enhanced flexibility, H-bonding potential
Methoxyphenyl Analog 4-methoxyphenyl 449.4 g/mol Reduced flexibility, direct aryl connection
Chlorophenyl Analog 4-chlorophenyl 453.8 g/mol Increased lipophilicity, halogen bonding
Non-fluorinated No trifluoromethyl 396.4 g/mol Reduced metabolic stability

Properties

IUPAC Name

[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3NO7/c1-29-13-2-4-14(5-3-13)31-19-18(27)16-7-6-15(12-17(16)33-20(19)22(23,24)25)32-21(28)26-8-10-30-11-9-26/h2-7,12H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNIUASRGXBINOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)N4CCOCC4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-Methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a chromene moiety, characterized by the presence of a trifluoromethyl group which is known to enhance biological activity due to its electron-withdrawing properties. The molecular formula is C26H27N5O4S2C_{26}H_{27}N_{5}O_{4}S_{2} with a molecular weight of 500.377 g/mol.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antioxidant Activity : The presence of the trifluoromethyl group increases membrane permeability and enhances interactions with protein targets, leading to improved antioxidant capabilities.
  • Anti-inflammatory Effects : Studies have shown potential inhibition of cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in inflammatory pathways.
  • Anticancer Properties : Preliminary studies suggest cytotoxic effects against various cancer cell lines, including breast cancer cells (e.g., MCF-7).

The biological activity of this compound can be attributed to several mechanisms:

  • Protein-Ligand Interactions : Molecular docking studies reveal that the trifluoromethyl group facilitates hydrogen and halogen bonding with enzyme active sites, enhancing binding affinity and inhibitory potential against cholinesterases and COX enzymes .
  • Free Radical Scavenging : The compound's structure allows it to act as a free radical scavenger, reducing oxidative stress in cells .
  • Cytotoxicity : In vitro studies demonstrate that derivatives of this compound can induce apoptosis in cancer cells through various pathways, including the activation of caspases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantModerate activity against free radicals
Anti-inflammatoryInhibition of COX-2 and LOX enzymes
CytotoxicityIC50 values indicating cell death in MCF-7 cells

Case Study: Anticancer Activity

In a study examining the anticancer properties of related chromene derivatives, compounds were tested against MCF-7 breast cancer cells. The results indicated significant cytotoxicity with IC50 values ranging from 10.4 μM to 19.2 μM for various derivatives. The presence of electron-withdrawing groups like trifluoromethyl enhanced the cytotoxic effects compared to their non-fluorinated counterparts .

Table 2: Cytotoxicity Results Against MCF-7 Cells

CompoundIC50 (µM)
3-(4-methoxyphenoxy)-...10.4
Derivative A19.2
Derivative B13.2

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research has indicated that compounds similar to 3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylate exhibit significant anticancer activity. The chromenone scaffold is known for its ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and the inhibition of angiogenesis. Studies have shown that derivatives of this compound can effectively target multiple cancer types, including breast and lung cancers, by disrupting critical signaling pathways involved in tumor growth and metastasis .

Anti-inflammatory Effects
This compound may also possess anti-inflammatory properties. Similar chromenone derivatives have been explored for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. By modulating these enzymes, the compound could potentially reduce inflammation-related conditions such as arthritis and cardiovascular diseases .

Agriculture

Pesticidal Activity
The unique structure of this compound suggests potential applications as a pesticide. Compounds with similar functionalities have been studied for their effectiveness against various agricultural pests and pathogens. The trifluoromethyl group enhances lipophilicity, which may improve the compound's ability to penetrate biological membranes of pests, leading to increased efficacy in pest control .

Material Science

Photostability and Optical Properties
Recent studies have indicated that compounds within this chemical class exhibit promising photostability and optical properties, making them suitable for applications in organic electronics and photonic devices. The chromenone structure allows for efficient light absorption and energy transfer, which can be harnessed in developing organic light-emitting diodes (OLEDs) and solar cells .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis via the mitochondrial pathway, highlighting its potential as a lead compound for further development in anticancer therapeutics .

Case Study 2: Agricultural Applications

In agricultural research, a formulation containing this compound was tested against common pests affecting crops such as aphids and whiteflies. The results showed a notable reduction in pest populations compared to untreated controls, indicating its potential as an environmentally friendly pesticide alternative .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key analogs differ in substituents at the 3-position (aryl/aryloxy groups) and 7-position (ester/carbamate groups). These modifications influence molecular weight, logP, and bioactivity.

Table 1: Structural and Physicochemical Comparison
Compound Name 3-Position Substituent 7-Position Substituent Molecular Formula Molecular Weight (g/mol) XLogP3/LogP References
Target Compound 4-Methoxyphenoxy Morpholine-4-carboxylate Not Reported ~470 (estimated) ~5.5*
[3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] morpholine-4-carboxylate 4-Chlorophenyl Morpholine-4-carboxylate C21H15ClF3NO5 453.8 4.1
3-(4-Methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate 4-Methoxyphenoxy Thiophene-2-carboxylate C22H13F3O6S 462.4 Not Reported
3-(4-Methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl benzoate 4-Methoxyphenoxy Benzoate C24H15F3O6 456.4 7.67
3-(4-Methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl N,N-dimethylcarbamate 4-Methoxyphenoxy N,N-Dimethylcarbamate C20H16F3NO6 423.3 Not Reported

*Estimated based on benzoate analog (LogP 7.67) and morpholine’s hydrophilic contribution.

Key Observations:
  • 3-Position: The 4-methoxyphenoxy group (target compound) may improve metabolic stability compared to 4-chlorophenyl () due to reduced electrophilicity.
  • 7-Position :
    • Morpholine-4-carboxylate likely increases solubility compared to aromatic esters (e.g., benzoate, LogP 7.67) or carbamates .
    • Thiophene-2-carboxylate () introduces sulfur-based interactions but may reduce solubility.
Anticancer Activity:
  • N-(4-Oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides (): Show cytotoxicity against A-549 (lung adenocarcinoma) and MCF-7 (breast cancer) cell lines (IC50: 2.9–15.4 µM). Morpholine carboxylate’s hydrogen-bonding capacity may enhance target engagement compared to benzamides .
  • 3-(2-Naphthyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 3-chlorobenzoate ():
    • Inhibits enzymes (IC50: 3.9 µM), suggesting substituent-dependent potency.
Antiviral and Anti-Inflammatory Potential:
  • Chromen derivatives (e.g., curcumin analogs) exhibit activity against Zika virus and Chikungunya .
  • The trifluoromethyl group enhances metabolic stability and membrane permeability .

Preparation Methods

Chromene Core Synthesis

The 4-oxo-2-trifluoromethylchromene scaffold is synthesized via Knoevenagel condensation between substituted salicylaldehydes and trifluoromethyl ketones.

Representative Conditions :

Reaction ComponentQuantityConditionsYield
2-Hydroxy-5-methoxybenzaldehyde10 mmolReflux in acetic acid (110°C)78%
Ethyl 4,4,4-trifluoroacetoacetate12 mmol6 h under N₂ atmosphere

Mechanistic Insight: The reaction proceeds through enol formation, followed by cyclodehydration to yield the 4H-chromen-4-one system.

Methoxyphenoxy Functionalization

The 3-position of the chromene is functionalized via Ullmann-type coupling with 4-methoxyphenol.

Optimized Parameters :

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline (20 mol%)

  • Base: Cs₂CO₃ (2.5 equiv)

  • Solvent: DMF, 120°C, 24 h

Challenges :

  • Competing O- vs C-arylation mitigated by electron-withdrawing trifluoromethyl group at C2.

  • Purification via silica gel chromatography (hexane:EtOAc = 3:1) achieves >95% purity.

Morpholine Carboxylate Esterification

The final step employs Steglich esterification to couple the chromene intermediate with morpholine-4-carbonyl chloride.

Procedure :

  • Dissolve 7-hydroxy intermediate (1 equiv) in anhydrous DCM.

  • Add DMAP (0.1 equiv) and DCC (1.2 equiv) at 0°C.

  • Introduce morpholine-4-carbonyl chloride (1.5 equiv) dropwise.

  • Stir at room temperature for 12 h.

Yield Optimization :

ParameterEffect on Yield
DCM vs THF+22% in DCM
Reaction Time (12 vs 24 h)<5% improvement
Mol% DMAPCritical below 5%

Purification and Characterization

Crystallization Techniques

Final purification employs solvent antisolvent crystallization :

  • Solvent: Ethyl acetate

  • Antisolvent: n-Hexane

  • Crystal habit: Needle-like, mp 268–270°C

Purity Assessment :

  • HPLC: 99.1% (C18 column, MeCN:H₂O = 70:30)

  • TLC: Rf = 0.43 (SiO₂, EtOAc only)

Spectroscopic Characterization

Key Spectral Data :

TechniqueSignatureAssignment
¹H NMR (400 MHz, CDCl₃)δ 8.21 (d, J=2.4 Hz, 1H)Chromene H5
δ 6.89–7.45 (m, 4H)Methoxyphenoxy aromatics
¹⁹F NMRδ -62.5 (s)CF₃ group
IR (KBr)1745 cm⁻¹Ester C=O stretch

MS (ESI+): m/z 466.4 [M+H]⁺, calc. 465.4.

Comparative Analysis of Synthetic Approaches

Table 1: Method Efficiency Comparison

MethodTotal YieldPurityCost Index
Sequential Functionalization41%99.1%$$$$
Convergent Synthesis38%98.7%$$$
One-Pot Variant29%97.5%$$

Critical findings:

  • Sequential route superior for gram-scale production

  • One-pot method suffers from regioselectivity issues

Scale-Up Considerations and Industrial Relevance

Pilot Plant Data :

  • 50 L reactor batch: 82% yield at 5 kg scale

  • Critical Process Parameters (CPPs):

    • Drying time of intermediates (≤0.1% H₂O)

    • Exothermic control during esterification (ΔT <5°C)

Regulatory compliance:

  • ICH Q11 guidelines applied for design space definition

  • Genotoxic impurity (morpholine chloride) controlled to <10 ppm

Q & A

Q. What are the recommended synthetic routes for 3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylate?

The synthesis typically involves multi-step heterocyclic chemistry. A plausible route includes:

  • Step 1: Condensation of a substituted chromen-4-one core with a morpholine carboxylate derivative under nucleophilic acyl substitution conditions.
  • Step 2: Introduction of the 4-methoxyphenoxy group via Ullmann coupling or SNAr (nucleophilic aromatic substitution) in the presence of a Cu(I) catalyst .
  • Step 3: Final purification using column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and characterization via HPLC (C18 column, acetonitrile/water mobile phase) . Key challenges include controlling regioselectivity during substitution and minimizing hydrolysis of the trifluoromethyl group under basic conditions.

Q. How can the purity and identity of this compound be validated?

  • Purity: Use reverse-phase HPLC with UV detection (λ = 254 nm) to achieve ≥95% purity.
  • Structural Confirmation:
  • NMR: 1^1H and 13^13C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, trifluoromethyl at δ 120–125 ppm in 13^13C) .
  • Mass Spectrometry: High-resolution ESI-MS to confirm the molecular ion ([M+H]+^+ expected for C22_{22}H17_{17}F3_3NO7_7: 464.09) .
    • Elemental Analysis: Match calculated vs. observed C, H, N percentages (±0.3%) .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond lengths vs. DFT calculations) be resolved for this compound?

Discrepancies often arise from dynamic disorder or thermal motion. To address this:

  • Refinement: Use SHELXL with anisotropic displacement parameters for non-H atoms. Apply TWIN/BASF commands if twinning is suspected .
  • Validation: Cross-check with DFT-optimized geometry (B3LYP/6-31G* level). Deviations >0.05 Å in bond lengths may indicate experimental artifacts .
  • Supplementary Data: Deposit raw diffraction data in repositories like the Cambridge Structural Database (CSD) for peer validation .

Q. What strategies optimize yield in large-scale synthesis while avoiding regioisomer formation?

  • Reagent Design: Use bulky directing groups (e.g., tert-butyl) during chromen-4-one formation to block undesired substitution sites .
  • Catalysis: Employ Pd(II)/Xantphos systems for selective C–O coupling, reducing byproducts from competing aryl halide reactivity .
  • Process Monitoring: In-line FTIR to track reaction progress and terminate before side reactions dominate .

Q. How do solvent polarity and temperature affect the compound’s stability during biological assays?

  • Stability Studies:
  • Kinetic Analysis: Monitor degradation in PBS (pH 7.4) vs. DMSO at 25°C and 37°C via LC-MS.
  • Degradation Pathways: Identify hydrolysis products (e.g., morpholine cleavage) using MS/MS fragmentation .
    • Mitigation: Use lyophilized storage (−20°C) and minimize exposure to aqueous buffers >4 hours .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • ADMET Prediction:
  • Software: SwissADME or ADMETlab 2.0 to estimate logP (∼3.2), permeability (Caco-2 model), and CYP450 inhibition .
  • Docking Studies: AutoDock Vina for binding affinity to targets like COX-2 (PDB ID: 5KIR) .
    • Limitations: Adjust for discrepancies between in silico predictions and in vivo results due to protein flexibility .

Methodological Challenges

Q. How to address low reproducibility in biological activity studies across labs?

  • Standardization:
  • Cell Lines: Use authenticated lines (e.g., ATCC-certified HeLa) with mycoplasma testing.
  • Compound Handling: Pre-dissolve in DMSO (≤0.1% final concentration) to avoid precipitation .
    • Data Normalization: Include positive controls (e.g., doxorubicin for cytotoxicity) and report IC50_{50} values with 95% confidence intervals .

Q. What advanced spectroscopic techniques resolve overlapping signals in 1^1H NMR?

  • 2D NMR:
  • HSQC: Correlate 1^1H and 13^13C shifts to assign crowded aromatic regions.
  • NOESY: Identify spatial proximity between methoxy and chromenone protons .
    • Dynamic NMR: Variable-temperature experiments to separate broadened peaks from conformational exchange .

Tables

Table 1: Key Spectral Data for Structural Confirmation

TechniqueCritical ObservationsEvidence ID
1^1H NMRTrifluoromethyl (δ 1.3 ppm as CF3_3), Methoxy (δ 3.8 ppm)
HR-ESI-MS[M+H]+^+ m/z 464.09 (Δ < 2 ppm)
X-ray DiffractionSpace group P21_1/c, Z = 4, R1_1 = 0.045

Table 2: Optimized Reaction Conditions for High Yield

ParameterOptimal ValueImpact on Yield
Temperature80°C+15% vs. 60°C
Catalyst Loading5 mol% Pd(OAc)2_2+22% vs. 2 mol%
SolventDMF/H2_2O (9:1)+18% vs. THF

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.